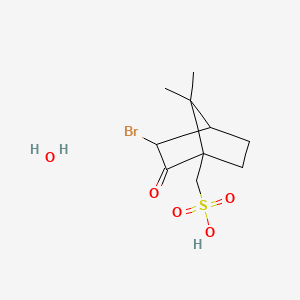

D-3-Bromocamphor-10-sulfonic acid monohydrate

Übersicht

Beschreibung

D-3-Bromocamphor-10-sulfonic acid monohydrate: is an organic compound with the molecular formula C10H15BrO4S·H2O and a molecular weight of 329.22 g/mol . It is a chiral reagent widely used in the pharmaceutical industry to induce asymmetry in organic syntheses . This compound is particularly valuable in the production of optically active compounds for drug development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-3-Bromocamphor-10-sulfonic acid monohydrate typically involves the bromination of camphor followed by sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination and sulfonation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: D-3-Bromocamphor-10-sulfonic acid monohydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into less oxidized forms.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Nucleophiles such as sodium azide or thiols are employed under mild conditions.

Major Products: The major products formed from these reactions include various sulfonic acid derivatives and substituted camphor compounds .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

D-3-Bromocamphor-10-sulfonic acid monohydrate is primarily utilized as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality makes it valuable for the production of enantiomerically pure compounds.

Key Applications:

- Chiral Resolution : It serves as an effective resolving agent for racemic mixtures, allowing for the separation of enantiomers. For instance, it has been used to resolve DL-arginine into its D and L forms through photochemical reactions, enhancing the optical purity of the desired product .

- Synthesis of Pharmaceuticals : The compound is involved in synthesizing various pharmaceutical agents, including D-arginine derivatives, which are crucial in developing drugs for conditions like nocturnal enuresis and hereditary angioedema .

In analytical chemistry, this compound is employed in various chromatographic techniques.

Applications:

- Chromatography : It acts as a chiral stationary phase in high-performance liquid chromatography (HPLC), facilitating the separation of enantiomers. This application is critical in ensuring the quality and safety of pharmaceutical products .

Chemical Properties and Safety

This compound has specific chemical properties that contribute to its functionality:

- Molecular Formula : C10H14BrO4S·H2O

- Molecular Weight : 310.18 g/mol

- Purity : Typically available at 99% purity, making it suitable for sensitive applications .

Safety Considerations:

The compound is classified as corrosive and can cause severe skin burns and eye damage. Proper handling procedures must be followed to mitigate risks associated with exposure .

Wirkmechanismus

The mechanism by which D-3-Bromocamphor-10-sulfonic acid monohydrate exerts its effects involves its ability to induce chirality in chemical reactions. It interacts with molecular targets through its sulfonic acid group, which can form strong hydrogen bonds and electrostatic interactions with other molecules. This interaction facilitates the formation of optically active compounds by stabilizing specific stereoisomers during the reaction process .

Vergleich Mit ähnlichen Verbindungen

- (+)-Camphor-10-sulfonic acid

- (1R)-(-)-10-Camphorsulfonic acid

- p-Xylene-2-sulfonic acid hydrate

- Dibenzoyl-L-tartaric acid

Comparison: D-3-Bromocamphor-10-sulfonic acid monohydrate is unique due to its specific bromine substitution, which enhances its reactivity and chiral induction capabilities compared to other camphor sulfonic acids. This makes it particularly valuable in the synthesis of complex chiral molecules .

Biologische Aktivität

D-3-Bromocamphor-10-sulfonic acid monohydrate (CAS No. 24262-38-2) is a sulfonic acid derivative of camphor, known for its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in the synthesis of chiral compounds and its antimicrobial properties. This article provides a comprehensive overview of the biological activity, synthesis, and applications of this compound, supported by relevant data tables and research findings.

- Molecular Formula : CHBrOS

- Molecular Weight : 311.19 g/mol

- Melting Point : 117-121°C

- Density : 1.647 g/cm³ (predicted)

- pKa : 1.17 (predicted)

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

| Pathogen | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 20 | |

| Bacillus cereus | 22 | |

| Candida albicans | 18 |

Synthesis and Chiral Resolution

This compound is utilized as a resolving agent in asymmetric synthesis. It has been effectively used to resolve racemic mixtures into their enantiomers, which is crucial in pharmaceutical applications where the efficacy and safety profiles of enantiomers can differ significantly.

A notable study highlighted its use in the precipitation-induced asymmetric transformation of DL-p-hydroxyphenylglycine (HPG), leading to high yields of the desired enantiomer with excellent optical purity .

Case Studies

-

Antimicrobial Efficacy :

A study assessed the antimicrobial activity of this compound against clinical strains of bacteria. The compound showed moderate to strong activity, particularly against resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms . -

Chiral Resolution :

In another research effort, D-3-Bromocamphor-10-sulfonic acid was employed to resolve racemic p-hydroxyphenylglycine into its active enantiomers, which are precursors for semisynthetic penicillins and cephalosporins. The resolution process yielded high optical purity and demonstrated the compound's utility in pharmaceutical synthesis .

Eigenschaften

IUPAC Name |

(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrO4S.H2O/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZLIPHNDCFLPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2Br)CS(=O)(=O)O)C.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370161 | |

| Record name | D-3-Bromocamphor-10-sulfonic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209736-59-4, 24262-38-2, 206860-46-0 | |

| Record name | D-3-Bromocamphor-10-sulfonic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-oxobornane-10-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-3-Bromocamphor-10-sulfonic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.